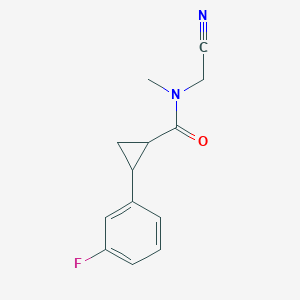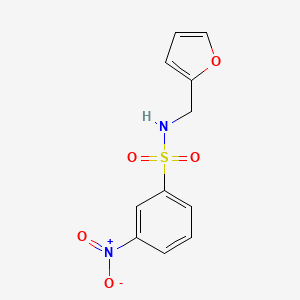![molecular formula C24H28N4O2S B2913690 1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890639-31-3](/img/structure/B2913690.png)
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound of significant interest in both chemical and pharmaceutical research. This article delves into various aspects of this compound, from its preparation methods to its scientific applications.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of this compound typically involves multi-step organic synthesis. Key steps may include nucleophilic substitution, cyclization, and reductive amination. Specific reaction conditions can vary, but common methods might involve the use of catalysts like palladium, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, starting materials like 1-(2-morpholinoethyl)-1H-benzo[d]imidazole can be reacted with 3-(methylthio)phenyl-4-pyrrolidin-2-one under controlled temperature and pressure conditions to yield the desired product.
Industrial production methods: : On an industrial scale, the production process must be cost-effective and scalable. Automated synthesis machinery and high-throughput techniques could be employed to streamline the process. Ensuring consistency in reaction conditions and purity of reagents is crucial for successful large-scale synthesis.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions may be used to simplify the molecular structure or remove particular functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, altering specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substituents: : Halides (Cl, Br), alkyl groups
Major products formed from these reactions: : The resulting products depend on the reaction type, but they often include derivatives with modified chemical and physical properties, such as increased reactivity or altered solubility.
Scientific Research Applications
1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has found applications across various scientific fields:
Chemistry: : Used as a reactant or intermediate in organic synthesis.
Biology: : Its interactions with biological molecules are studied to understand binding affinities and reaction mechanisms.
Medicine: : Investigated for potential therapeutic uses, including its role as an inhibitor or modulator in biochemical pathways.
Industry: : Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action for this compound can be complex, involving multiple molecular targets and pathways. For example, in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby modulating biochemical reactions within cells. Pathways influenced by this compound could include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other benzimidazole or pyrrolidinone derivatives, 1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one stands out due to its unique combination of functional groups. This uniqueness could translate to distinct chemical properties or biological activities.
List of similar compounds
1-(2-benzimidazolyl)-4-pyrrolidinone
1-(3-methylthiophenyl)-2-pyrrolidinone
1-(2-morpholinoethyl)-1H-benzimidazole
This detailed exploration highlights the multifaceted nature of this compound and its significance in various scientific domains
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-31-20-6-4-5-19(16-20)28-17-18(15-23(28)29)24-25-21-7-2-3-8-22(21)27(24)10-9-26-11-13-30-14-12-26/h2-8,16,18H,9-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBGKKTSDQKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)
![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2913614.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2913623.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)

